molecular formula C12H11NOS B1187153 2-(5-Methyl-2-thienyl)benzamide

2-(5-Methyl-2-thienyl)benzamide

Cat. No.: B1187153
M. Wt: 217.29g/mol
InChI Key: FAKIICFNBOQOOH-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)benzamide is a synthetic benzamide derivative featuring a benzamide core substituted with a 5-methylthiophene ring at the 2-position. Benzamide derivatives are widely studied for their diverse biological activities, including antiparasitic, anticancer, and neuroleptic effects, depending on substituent patterns and heterocyclic attachments .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)benzamide

InChI

InChI=1S/C12H11NOS/c1-8-6-7-11(15-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H2,13,14)

InChI Key

FAKIICFNBOQOOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural feature is the benzamide-thiophene hybrid , distinguishing it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of 2-(5-Methyl-2-thienyl)benzamide and Analogs
Compound Name Core Structure Substituents/Modifications Key Functional Groups
This compound Benzamide 5-Methylthiophene at 2-position Amide, Thiophene, Methyl
Nitazoxanide () Benzamide Acetyloxy at 2-position; 5-nitrothiazole Amide, Nitro, Thiazole, Acetyloxy
5-Chloro-2-methoxy-N-{...}benzamide () Benzamide Chloro, Methoxy, Thienyl-thiazolyl-pyrazole Amide, Chloro, Methoxy, Thiazole
Rip-B () Benzamide 3,4-Dimethoxyphenethylamine Amide, Dimethoxy, Phenethyl
4-((Thiophen-2-yl-methylene)amino)benzamides () Benzamide Thiophene-methylene-amino group Amide, Thiophene, Imine

Key Observations :

  • Heterocyclic Influence : The 5-methylthiophene group in the target compound provides moderate electron-donating effects and lipophilicity, contrasting with the electron-withdrawing nitro group in Nitazoxanide .
  • Natural vs. Synthetic : Natural benzamides (e.g., N-[1-(benzoyloxy)ethyl]benzamide in ) lack synthetic modifications like methyl-thiophene, which may enhance stability in pharmaceutical applications .

Key Observations :

  • Melting Points : The methyl-thiophene group may lower the melting point compared to Rip-B (90°C) due to reduced crystallinity .

Key Observations :

  • Antiparasitic Potential: The target compound’s thiophene group may mimic Nitazoxanide’s thiazole, but the absence of a nitro group could reduce efficacy .
  • Antioxidant Capacity : The methyl group in this compound may enhance lipid solubility, improving membrane penetration compared to unsubstituted thiophene analogs .

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